Cas no 1501741-55-4 (1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one)

1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one
- Ethanone, 1-cyclopentyl-2-(2-piperidinyl)-
-
- インチ: 1S/C12H21NO/c14-12(10-5-1-2-6-10)9-11-7-3-4-8-13-11/h10-11,13H,1-9H2
- InChIKey: IKEMMMUVDNNMCH-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1CCCC1)CC1CCCCN1
じっけんとくせい
- 密度みつど: 0.983±0.06 g/cm3(Predicted)
- ふってん: 285.4±13.0 °C(Predicted)
- 酸性度係数(pKa): 9.73±0.10(Predicted)
1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1126396-1.0g |
1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one |
1501741-55-4 | 1g |
$986.0 | 2023-06-09 | ||
Enamine | EN300-1126396-0.05g |
1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one |
1501741-55-4 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
Enamine | EN300-1126396-1g |
1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one |
1501741-55-4 | 95% | 1g |
$842.0 | 2023-10-26 | |
Enamine | EN300-1126396-0.25g |
1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one |
1501741-55-4 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1126396-10g |
1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one |
1501741-55-4 | 95% | 10g |
$3622.0 | 2023-10-26 | |
Enamine | EN300-1126396-0.1g |
1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one |
1501741-55-4 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
Enamine | EN300-1126396-0.5g |
1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one |
1501741-55-4 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1126396-5.0g |
1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one |
1501741-55-4 | 5g |
$2858.0 | 2023-06-09 | ||
Enamine | EN300-1126396-2.5g |
1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one |
1501741-55-4 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
Enamine | EN300-1126396-10.0g |
1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one |
1501741-55-4 | 10g |
$4236.0 | 2023-06-09 |
1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one 関連文献
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
1-cyclopentyl-2-(piperidin-2-yl)ethan-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 1501741-55-4 and Product Name: 1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one
The compound with the CAS number 1501741-55-4 and the product name 1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its cyclopentyl and piperidinyl substituents, has garnered considerable attention due to its structural complexity and potential biological activity. The 1-cyclopentyl moiety contributes to the steric and electronic properties of the molecule, while the piperidin-2-yl group enhances its solubility and binding affinity to biological targets.
In recent years, the development of novel drug candidates has been heavily influenced by the integration of computational chemistry and high-throughput screening techniques. The structural motif of 1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one aligns well with the current trends in drug discovery, particularly in the design of small-molecule inhibitors targeting protein-protein interactions. This compound has been identified as a promising lead in several preclinical studies, demonstrating efficacy in modulating key signaling pathways involved in inflammation and neurodegeneration.
One of the most compelling aspects of this compound is its potential application in treating neurological disorders. The piperidin-2-yl group is a well-known pharmacophore in central nervous system (CNS) drugs, known for its ability to cross the blood-brain barrier and interact with neurotransmitter receptors. Preclinical data suggests that 1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one exhibits significant binding affinity to certain G-protein coupled receptors (GPCRs), which are critical mediators of neuronal communication. This property makes it a valuable candidate for further investigation in conditions such as Alzheimer's disease and Parkinson's disease, where GPCR dysregulation plays a pivotal role.
The cyclopentyl ring in this molecule also contributes to its unique pharmacological profile. Cycloalkyl groups are frequently incorporated into drug molecules due to their ability to enhance metabolic stability and improve oral bioavailability. In the case of 1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one, the cyclopentyl moiety helps to stabilize the molecule against enzymatic degradation, thereby prolonging its half-life in vivo. This characteristic is particularly advantageous for therapeutic applications where sustained drug exposure is desirable.
Recent advances in synthetic chemistry have enabled the efficient preparation of complex molecules like 1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one. Techniques such as transition-metal-catalyzed cross-coupling reactions have been instrumental in constructing the required carbon-carbon bonds with high precision. Additionally, modern spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have facilitated thorough structural elucidation and purity assessment. These advancements ensure that researchers can confidently proceed with biological evaluation once the synthetic route is optimized.
The pharmacokinetic properties of 1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one have also been extensively studied. Initial pharmacokinetic profiling indicates that the compound exhibits moderate oral bioavailability and a reasonable distribution profile across various tissues. These findings are consistent with its potential as a therapeutic agent, as they suggest that it can reach target sites at effective concentrations following systemic administration. Further studies are ongoing to optimize dosing regimens and explore potential interactions with other drugs or endogenous compounds.
In conclusion, 1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one represents a promising candidate for further development in pharmaceutical research. Its unique structural features, combined with preliminary evidence of biological activity, make it an attractive target for future investigations. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing novel treatments for complex diseases affecting millions worldwide.
1501741-55-4 (1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one) 関連製品
- 1351661-99-8(2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide)
- 946256-32-2(N-(3,4-dichlorophenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide)
- 2172597-88-3(2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal)
- 1804457-13-3(6-(Aminomethyl)-2,3-dimethoxy-4-(trifluoromethoxy)pyridine)
- 1429664-95-8(9,10-bis((E)-2-(pyridin-3-yl)vinyl)anthracene)
- 71254-72-3(ethyl 3-nitro-4-(piperidin-1-yl)benzoate)
- 1805623-61-3(3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine)
- 2171195-70-1(2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic acid)
- 1803585-80-9(methyl (2,6-difluoropyridin-3-yl)carbamoylformate)
- 2097959-93-6(6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde)



